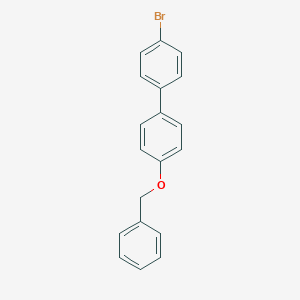

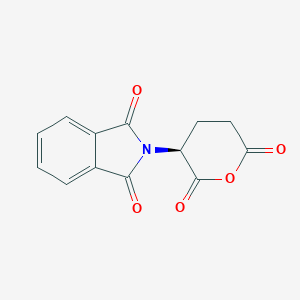

4-(苄氧基)-4'-溴-1,1'-联苯

描述

Synthesis Analysis

The synthesis of related biphenyl derivatives involves strategic functionalization of biphenyl cores to introduce bromo and benzyloxy substituents. A notable approach includes the Friedel–Crafts acylation, where compounds exhibit high regioselectivity and yield upon treatment with specific acylating agents in the presence of AlCl3. This method has been utilized to synthesize various aromatic polyketones and biphenyl derivatives with significant yields and selectivity (Maeyama et al., 2004).

Molecular Structure Analysis

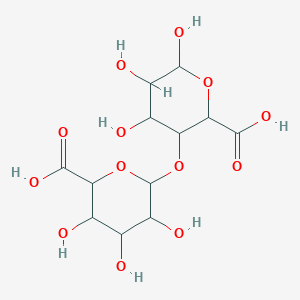

The molecular structure of 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl and similar compounds has been elucidated using X-ray crystallography, revealing intricate details about their crystalline forms and intermolecular interactions. These studies show various hydrogen bonding patterns and π-π interactions contributing to their stability and packing in the solid state. For instance, certain biphenyl derivatives form centrosymmetric dimers through N-H...N hydrogen bonds, showcasing the importance of supramolecular interactions in determining their structural conformations (Low et al., 2002).

科学研究应用

液晶相

已经探索了4-苄氧基-4'-溴-1,1'-联苯化合物的形成液晶相的能力。Kölbel、Tschierske和Diele(1998)的研究发现,侧链甲基取代的4-苄氧基-4′-(2,3-二羟基丙氧基)联苯酚可以显示热致液晶和胶束液晶和柱状向列相。这是由于亲水区域与所有芳香段的微分离,而没有灵活的烷基链(Kölbel,Tschierske和Diele,1998)。

制药中间体的合成

该化合物在活性药物中间体(APIs)的合成中也具有重要意义。Yadav和Sowbna(2012)证明了4-苄氧基丙酮,一种重要的API,可用于药物如伊芬普罗地尔和布菲宁的合成,可以通过绿色化学方法合成。他们的研究涉及使用液-液-液相转移催化,通过将苄氯与4-羟基丙酮和氢氧化钠反应,增强反应速率和选择性(Yadav & Sowbna, 2012)。

用于制药应用的分子对接研究

基于联苯的化合物,包括4-(苄氧基)-4'-溴-1,1'-联苯的变体,已被研究用于潜在的制药应用。Kwong等人(2017)合成了一系列联苯酯衍生物,并发现其中一些化合物显示出显著的抗酪氨酸酶活性。这些研究结果,得到分子对接研究的支持,表明这些化合物在与酶抑制相关的疾病治疗中的潜在用途(Kwong et al., 2017)。

安全和危害

未来方向

属性

IUPAC Name |

1-bromo-4-(4-phenylmethoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrO/c20-18-10-6-16(7-11-18)17-8-12-19(13-9-17)21-14-15-4-2-1-3-5-15/h1-13H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOAHVBDYCWBWAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625823 | |

| Record name | 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)-4'-bromo-1,1'-biphenyl | |

CAS RN |

117692-99-6 | |

| Record name | 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone](/img/structure/B44636.png)

![Spiro[indoline-3,4'-piperidine]](/img/structure/B44651.png)

![1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-(dimethylcarbamoylamino)-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B44653.png)